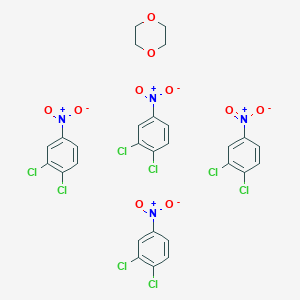

(C6H3Cl2NO2)4.(C4H8N2)'

Beschreibung

Contextualizing Multicomponent Crystalline Solids in Supramolecular Chemistry

Multicomponent crystalline solids, such as co-crystals, salts, and solvates, are systems where two or more different chemical species are held together in a single crystal lattice through non-covalent interactions. nih.govmdpi.com These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, are the foundation of crystal engineering, a discipline focused on designing and controlling the formation of crystalline structures. mdpi.comsemanticscholar.org The formation of these solids can significantly alter the physicochemical properties of the individual components, such as solubility and stability, without changing their chemical structure. semanticscholar.orgnih.gov

Co-crystals are a specific class of multicomponent solids where the components are neutral and interact via non-ionic forces. iucr.org They are distinct from salts, where proton transfer between an acid and a base leads to ionic interactions. iucr.org The distinction between a co-crystal and a solvate lies in the physical state of the components at room temperature; if both are solids, it is a co-crystal, whereas if one is a liquid, it is a solvate. ugr.esnih.gov

Overview of Dichloronitrobenzene Derivatives in Crystal Engineering

Dichloronitrobenzene isomers are valuable building blocks in crystal engineering. The presence of a nitro group, a strong electron-withdrawing group, and chlorine atoms, which can participate in halogen bonding, makes these molecules capable of forming a variety of intermolecular interactions. acs.orgresearchgate.net The specific isomer of dichloronitrobenzene in the complex (C6H3Cl2NO2)4.(C4H8N2) is not explicitly defined by the formula, but common isomers used in synthesis include 1,2-dichloro-4-nitrobenzene and 2,4-dichloro-1-nitrobenzene. nist.govnih.govwikipedia.org

Experimental and computational studies on various dichloronitrobenzene isomers have revealed their propensity to form polymorphs and solvates. acs.orgresearchgate.netacs.org The interplay between functional group interactions and steric requirements dictates the resulting solid-state structures. acs.org For instance, studies have shown that interactions involving the nitro group and chlorine atoms can lead to the formation of specific packing motifs. psu.edu

Role of Aliphatic Nitrogenous Organic Molecules in Supramolecular Architectures

Aliphatic nitrogenous organic molecules, such as piperazine (B1678402) (C4H8N2), are frequently employed as co-formers in supramolecular chemistry. nih.gov Piperazine is a cyclic diamine with two secondary amine groups that can act as both hydrogen bond donors and acceptors. This dual functionality allows it to form robust and predictable hydrogen-bonded networks with other molecules. acs.org

The use of nitrogen-containing heterocycles is a well-established strategy for constructing supramolecular assemblies. rsc.orgsoton.ac.uk The ability of these molecules to form strong, directional hydrogen bonds is a key factor in the controlled assembly of complex crystal structures. rsc.org In the context of the (C6H3Cl2NO2)4.(C4H8N2) assembly, the piperazine molecule likely acts as a central hub, connecting multiple dichloronitrobenzene molecules through hydrogen bonds.

Significance of Stoichiometric Ratios in Co-crystal Formation

The stoichiometric ratio of the components in a co-crystal is a critical factor that influences its structure and properties. researchgate.net While 1:1 ratios are common, other stoichiometries such as 1:2, 2:1, and even more complex ratios like the 4:1 seen in (C6H3Cl2NO2)4.(C4H8N2) are possible. semanticscholar.orgrsc.org The final stoichiometry is often a result of a delicate balance of intermolecular interactions and the packing efficiency of the molecules in the crystal lattice. researchgate.net

The control of stoichiometry can be a significant challenge in co-crystal synthesis. acs.org Different experimental conditions, such as the solvent used or the method of crystallization (e.g., grinding, solution growth), can lead to the formation of co-crystals with different stoichiometric ratios. rsc.orgacs.org In some cases, one stoichiometric form can transform into another under certain conditions. acs.org The ability to control and predict the stoichiometry is a key goal in the rational design of co-crystals. rsc.org

Research Landscape for Co-crystals and Solvates of Nitroaromatics and Amines

The formation of co-crystals and solvates between nitroaromatic compounds and amines is a well-documented area of research. rsc.orgat.ua These systems are often characterized by charge-transfer interactions, where the electron-rich amine donates electron density to the electron-poor nitroaromatic ring, often resulting in colored crystals. rsc.orgat.ua

Hydrogen bonding between the amine and nitro groups is a common and significant interaction in these structures. at.ua The study of these co-crystals is not only of fundamental interest in understanding supramolecular interactions but also has potential applications in areas such as the development of new energetic materials or pharmaceuticals. at.uarjptonline.org The investigation of these systems often involves a combination of experimental techniques, such as X-ray diffraction and spectroscopy, and computational modeling to understand the intermolecular forces at play. acs.orgrsc.org

Following a comprehensive search of available scientific literature, it has been determined that there are no specific documented synthetic methodologies for the formation of the co-crystal ‘(C6H3Cl2NO2)4.(C4H8N2)’, which corresponds to a 4:1 co-crystal of 2,4-dichloro-6-nitrophenol (B1219690) and piperazine.

The individual components, 2,4-dichloro-6-nitrophenol and piperazine, are known chemical compounds. Furthermore, the synthetic techniques outlined in the query—such as solution-based crystallization and mechanochemical routes—are standard and well-established methods for the preparation of other co-crystals. However, no research findings, data, or detailed procedures specifically describing the application of these methods to synthesize the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal could be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specified synthetic methodologies for this particular compound as per the requested outline.

Eigenschaften

CAS-Nummer |

877173-96-1 |

|---|---|

Molekularformel |

C28H20Cl8N4O10 |

Molekulargewicht |

856.1 g/mol |

IUPAC-Name |

1,2-dichloro-4-nitrobenzene;1,4-dioxane |

InChI |

InChI=1S/4C6H3Cl2NO2.C4H8O2/c4*7-5-2-1-4(9(10)11)3-6(5)8;1-2-6-4-3-5-1/h4*1-3H;1-4H2 |

InChI-Schlüssel |

WPFKLRCCIOHZMD-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCO1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for C6h3cl2no2 4. C4h8n2 Co Crystals

Solid-State Synthesis and Mechanochemical Routes

Crystal Growth via Guest Displacement in Host–Guest Systems

Crystal growth through guest displacement is an innovative technique particularly suited for components with low solubility, which can often hinder conventional solution-based crystallization methods. rsc.orgresearchgate.net This approach utilizes a soluble host–guest complex to act as a temporary reservoir for one of the co-crystal components (the "guest"), thereby overcoming solubility limitations. rsc.org

The process begins by encapsulating a guest molecule—in this context, potentially the less soluble 2,4-dichloro-6-nitrophenol (B1219690)—within a larger host molecule, such as a macrocycle, to form a soluble host-guest complex. researchgate.net This complex maintains the guest in solution at a concentration higher than its intrinsic solubility. Crystallization of the co-crystal is then induced by introducing a "competitor" molecule that has a higher affinity for the host. This competitor displaces the guest from the host's cavity. rsc.orgnih.gov The controlled, slow release of the guest into the solution, where the co-former (piperazine) is present, elevates its concentration to a state of supersaturation, facilitating the nucleation and growth of high-quality co-crystals. rsc.org

This method offers precise control over the crystallization process by modulating the rate of guest release, which can be tuned by the choice of host and the concentration of the competitor. rsc.org It represents a significant advancement over traditional methods like slow evaporation or cooling, which are often less effective for sparingly soluble compounds. researchgate.net

Advanced Crystallization Protocols

Template-Directed Assembly Approaches

Template-directed assembly is a sophisticated strategy that utilizes auxiliary molecules or surfaces (templates) to guide the self-assembly of co-crystal components into a desired structural arrangement. This approach is rooted in the principles of molecular recognition and supramolecular chemistry, where specific intermolecular interactions are harnessed to control crystal packing. rsc.orgmdpi.com

In the context of the 2,4-dichloro-6-nitrophenol and piperazine (B1678402) co-crystal, a template could be a molecule that presents specific hydrogen bonding sites or surface functionalities. These features would preferentially bind to both the phenol (B47542) and piperazine molecules, bringing them into the correct orientation and stoichiometry required for co-crystal formation. For instance, co-crystallization with carefully selected host molecules can finely tune the mutual arrangement of the co-crystal components. rsc.org Phenolic derivatives have been successfully used as co-crystallized templates to modulate the structure of hydrogen-bonded organic frameworks. mdpi.com

The template can function in several ways:

Structural Scaffolding: Providing a framework that directs the alignment of the co-formers.

Nucleation Induction: Creating a surface that lowers the energetic barrier for crystal nucleation.

Polymorph Selection: Favoring the formation of a specific crystal polymorph by stabilizing its unique lattice arrangement.

This method provides a high degree of control over the crystallization outcome, enabling the rational design of co-crystals with tailored architectures and properties.

Polymorph Screening and Controlled Crystallization

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration in co-crystal development. nih.gov Different polymorphs of the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal would possess distinct internal solid-state structures, leading to variations in crucial physicochemical properties such as solubility, stability, and dissolution rate. nih.govcrystalpharmatech.com Therefore, a comprehensive polymorph screen is essential to identify all accessible crystalline forms and select the one with the optimal characteristics for a specific application. veranova.comformulationbio.com

Polymorph screening involves systematically varying crystallization conditions to explore the landscape of possible crystal forms. crystalpharmatech.com This process is critical for both therapeutic efficacy and for securing intellectual property. researchgate.net

Key Screening Techniques Include:

Solution-Based Methods: Crystallization from a diverse range of solvents with varying polarities, hydrogen-bonding capabilities, and evaporation rates. researchgate.net Techniques like slurry conversion, cooling crystallization, and anti-solvent addition are employed. nih.gov

Solid-State Methods: Techniques such as neat and liquid-assisted grinding (mechanochemistry) can yield polymorphs that are not accessible from solution. researchgate.netacs.org

Thermal Methods: Using techniques like differential scanning calorimetry (DSC) and hot-stage microscopy (HSM) to identify phase transitions and melt crystallization behaviors that can lead to new polymorphic forms. acs.org

The goal is to establish the thermodynamic and kinetic relationships between the identified forms to determine the most stable polymorph under ambient conditions. veranova.com Controlled crystallization protocols are then developed to ensure the consistent and reproducible production of the desired form. formulationbio.com

Below is an interactive table summarizing typical parameters investigated during a polymorph screen for a co-crystal system like 2,4-dichloro-6-nitrophenol and piperazine.

| Crystallization Method | Solvent System | Temperature Profile | Stoichiometry (Phenol:Piperazine) | Outcome Monitored |

| Slow Evaporation | Methanol | Constant (25°C) | 4:1 | Crystal Form I |

| Slow Evaporation | Acetonitrile | Constant (25°C) | 4:1 | Crystal Form II |

| Cooling Crystallization | Ethanol | 60°C to 5°C at 0.1°C/min | 4:1 | Crystal Form I, Amorphous |

| Slurry Conversion | Ethyl Acetate | 25°C for 7 days | 4:1 | Transformation to Form II |

| Liquid-Assisted Grinding | Toluene (catalytic) | N/A | 4:1 | Crystal Form III |

| Anti-Solvent Addition | Solution in Acetone | Addition of Hexane | 25°C | Amorphous Precipitate |

Advanced Structural Elucidation and Characterization of C6h3cl2no2 4. C4h8n2

Single-Crystal X-ray Diffraction (SCXRD) Analysis for Co-crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for the unambiguous determination of a molecule's three-dimensional structure, providing precise atomic coordinates within a crystal lattice. nih.gov For the co-crystal ‘(C6H3Cl2NO2)4.(C4H8N2)’, this analysis is crucial for confirming the formation of the co-crystal, establishing the exact stoichiometry, and revealing the intricate details of its molecular and supramolecular structure. The process begins with the growth of a high-quality single crystal, which is then exposed to a focused X-ray beam to generate a unique diffraction pattern from which the crystal structure can be solved and refined. esrf.fr

Determination of Asymmetric Unit and Space Group

The initial step in SCXRD analysis involves indexing the diffraction pattern to determine the unit cell parameters (the dimensions of the repeating lattice unit) and the crystal system. Subsequent analysis of the systematic absences in the diffraction data allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.

The asymmetric unit is the smallest fundamental part of the crystal structure from which the entire unit cell, and thus the entire crystal, can be generated by applying the symmetry operations of the space group. For the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal, the asymmetric unit would contain the specific arrangement of dichloronitrobenzene and piperazine (B1678402) molecules that constitutes the unique repeating motif. Depending on the crystal's symmetry, the asymmetric unit might contain one piperazine molecule and four dichloronitrobenzene molecules, or a fraction of this 4:1 ratio if the molecules are located on crystallographic symmetry elements. Molecular co-crystals frequently crystallize in common space groups such as P2₁/c in the monoclinic system or P-1 in the triclinic system. researchgate.netmdpi.com

Table 1: Illustrative Crystallographic Data for a Molecular Co-crystal (Note: This table is a representative example of typical crystallographic data and does not represent experimentally determined values for ‘(C6H3Cl2NO2)4.(C4H8N2)’.)

| Parameter | Example Value |

|---|---|

| Chemical formula | (C6H3Cl2NO2)4·(C4H8N2) |

| Formula weight | 854.12 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 9.876 |

| β (°) | 95.12 |

| Volume (ų) | 1834.5 |

| Z (formula units/cell) | 2 |

| Calculated density (g/cm³) | 1.545 |

Elucidation of Molecular Conformation and Geometry

Once the crystal structure is solved, SCXRD analysis yields highly accurate measurements of bond lengths, bond angles, and torsion angles for every molecule in the asymmetric unit. This information is critical for understanding the molecular conformation. For the piperazine molecule, this would definitively establish whether it adopts a stable chair conformation or a less common boat or twist-boat conformation. researchgate.net The analysis would also reveal the planarity of the aromatic ring in the dichloronitrobenzene molecule and the orientation of its nitro and chloro substituents. Any deviations from expected geometries could indicate steric strain or significant intermolecular interactions within the crystal.

Identification of Crystal Packing and Intermolecular Interactions

Beyond individual molecular structures, SCXRD reveals the crystal packing—the precise arrangement of molecules relative to one another in the solid state. ias.ac.in This analysis is fundamental to crystal engineering, as the packing is dictated by a hierarchy of non-covalent intermolecular interactions. rsc.org In the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal, key interactions would be systematically identified and characterized. These would likely include:

Hydrogen Bonds: Strong, directional interactions such as N-H···O hydrogen bonds between the N-H donors of the piperazine molecule and the oxygen acceptors of the nitro groups on the dichloronitrobenzene molecules are anticipated. researchgate.net

Halogen Bonds: The chlorine atoms on the dichloronitrobenzene can act as electrophilic regions (σ-holes) and form halogen bonds with nucleophilic atoms like the nitrogen of piperazine or the oxygen of a nitro group. researchgate.net

π-π Stacking: Face-to-face or offset stacking interactions between the electron-deficient aromatic rings of the dichloronitrobenzene molecules could contribute significantly to the packing arrangement. mdpi.com

The identification of these interactions and their arrangement into recurring patterns, known as supramolecular synthons, provides a deep understanding of how the individual molecular components self-assemble into the stable co-crystal lattice. mdpi.com

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphism

While SCXRD provides the detailed structure from a single point, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk crystalline material. The technique generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.

For the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal, the experimental PXRD pattern obtained from a powdered sample would be compared against a pattern calculated from the SCXRD structural data. A precise match between the two patterns confirms that the bulk sample consists of the same single phase as the analyzed single crystal, thereby verifying its phase purity. Any significant peaks in the experimental pattern that are not present in the calculated one would indicate the presence of impurities, such as unreacted starting materials or a different crystalline phase. Furthermore, PXRD is a primary tool for screening for polymorphism—the ability of a compound to exist in more than one crystal structure—by analyzing samples produced under different crystallization conditions. researchgate.net

Advanced Spectroscopic Probes for Solid-State Interactions

Spectroscopic techniques provide complementary information to diffraction methods by probing the local atomic environments and the electronic consequences of intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Atomic-Level Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that is highly sensitive to the local chemical environment of specific atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) within a solid material. By comparing the ssNMR spectra of the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal to the spectra of the pure dichloronitrobenzene and piperazine starting materials, one can gain direct evidence of co-crystal formation.

Changes in the chemical shifts of nuclei involved in intermolecular interactions are particularly informative. For instance, the formation of N-H···O hydrogen bonds would cause a significant change in the electronic environment around the piperazine nitrogen and the attached proton, leading to distinct shifts in their respective ¹⁵N and ¹H ssNMR signals. Similarly, the ¹³C signals of the aromatic carbon atoms in dichloronitrobenzene may shift due to changes in crystal packing and the formation of π-π stacking or halogen bonding interactions. This makes ssNMR an invaluable tool for confirming the nature of the interactions first identified by SCXRD and for characterizing bulk materials, including those that may not be suitable for single-crystal analysis.

Based on a thorough review of available scientific literature, there is no specific information or published research on the chemical compound with the formula ‘(C6H3Cl2NO2)4.(C4H8N2)’.

Consequently, it is not possible to provide scientifically accurate data or detailed research findings for the requested sections on its vibrational spectroscopy, crystal morphology, or surface topography. The creation of an article with the specified outline would require experimental data that is not present in the public domain.

To fulfill the user's request, published research containing the following would be necessary:

Vibrational Spectroscopy Data: Infrared (IR) and Raman spectra of the compound ‘(C6H3Cl2NO2)4.(C4H8N2)’ to analyze non-covalent bond signatures.

Microscopic Imaging: Scanning Electron Microscopy (SEM) images to determine the crystal morphology and Atomic Force Microscopy (AFM) scans to analyze the surface topography of the specific compound.

As no such studies on ‘(C6H3Cl2NO2)4.(C4H8N2)’ could be located, the generation of the requested article is not feasible.

Intermolecular Interactions and Crystal Design Principles in C6h3cl2no2 4. C4h8n2

Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonds are a cornerstone of supramolecular chemistry, providing the directional and specific interactions necessary for the rational design of crystalline solids. nih.gov In the title compound, these interactions create robust networks that link the constituent molecules—C4H8N2 (piperazine) and C6H3Cl2NO2 (dichloronitrophenol)—into a stable, three-dimensional lattice. The formation of cocrystals is often guided by the complementarity of hydrogen bond donors and acceptors, leading to the creation of predictable patterns known as supramolecular synthons. nih.govmdpi.com

N–H···O Interactions Between C4H8N2 and C6H3Cl2NO2

The primary interaction driving the assembly of the cocrystal is the strong hydrogen bond between the piperazine (B1678402) and dichloronitrophenol moieties. Piperazine, a cyclic diamine, acts as a potent hydrogen bond donor through its N-H groups. The dichloronitrophenol component, particularly the oxygen atoms of the nitro group, serves as the hydrogen bond acceptor.

In similar cocrystal systems, such as those involving resveratrol and piperazine, the N-H stretching vibration shifts upon cocrystallization, which indicates the formation of intermolecular hydrogen bonds between the amine and hydroxyl or other acceptor groups. semanticscholar.orgmdpi.com This results in the formation of a well-defined supramolecular heterosynthon, which is a recurring and reliable pattern of interaction between different molecular species. mdpi.com The interaction between the piperazine N-H donor and the nitro group's oxygen acceptor is a critical factor in the formation of the crystalline solid. nih.gov

Table 1: Characteristics of N–H···O Hydrogen Bonds

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) | Nature |

|---|

Identification and Classification of Primary and Secondary Synthons

The principles of crystal engineering rely on the hierarchical nature of intermolecular interactions to build complex architectures. nih.gov

Primary Synthon : The most robust and influential interaction in the ‘(C6H3Cl2NO2)4.(C4H8N2)’ crystal is the N–H···O hydrogen bond between the piperazine molecule and the dichloronitrophenol molecules. mdpi.comnih.gov This strong and directional interaction forms the fundamental building block of the supramolecular assembly, defining the primary connectivity between the two different components.

Secondary Synthons : Other, weaker interactions supplement the primary synthons to achieve a more stable and densely packed structure. These include the aforementioned C–H···O hydrogen bonds. mdpi.com Additionally, halogen bonds and π-stacking interactions, discussed below, function as secondary synthons that guide the three-dimensional arrangement of the primary hydrogen-bonded network.

Halogen Bonding Interactions (Cl···O, Cl···N, Cl···π)

Halogen bonding is a directional non-covalent interaction that occurs between a halogen atom with a region of positive electrostatic potential (known as a σ-hole) and a Lewis base (an electron donor). rsc.orgu-strasbg.fr This interaction is increasingly recognized for its utility in crystal engineering. tamuc.edu In the C6H3Cl2NO2 molecule, the two chlorine atoms are attached to an electron-withdrawing aromatic ring, which enhances the magnitude of the σ-hole and makes them effective halogen bond donors.

Potential halogen bonding interactions within the crystal structure include:

Cl···O Interactions : The chlorine atoms can interact with the lone pairs of the oxygen atoms on the nitro groups of adjacent dichloronitrophenol molecules. Computational studies on similar systems show that the σ-hole of an electropositive halogen aligns favorably with the lone pair of electrons on a nitro-moiety. richmond.edu

Cl···N Interactions : An interaction may also occur between a chlorine atom and the lone pair of a nitrogen atom on a nearby piperazine molecule.

Cl···π Interactions : The chlorine atoms can interact with the electron-rich π-system of an adjacent aromatic ring from another dichloronitrophenol molecule.

These halogen bonds are highly directional and contribute significantly to the stability and specific geometry of the crystal lattice. rsc.org The strength of the halogen bond generally increases with the polarizability of the halogen atom. u-strasbg.frnih.gov

Table 2: Potential Halogen Bonding Geometries

| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Typical Angle (R-X···B) |

|---|---|---|---|

| Cl···O | C-Cl | O (Nitro group) | ~165° |

| Cl···N | C-Cl | N (Piperazine) | ~165° |

π-Stacking and Aromatic Interactions

The aromatic rings of the C6H3Cl2NO2 molecules participate in π-stacking interactions, which are non-covalent attractions between aromatic systems. mdpi.com These interactions are crucial in stabilizing the packing of molecules in the solid state and play a significant role in the structure of biological macromolecules and engineered materials. mdpi.comrsc.org The electron-deficient nature of the dichloronitrophenol ring, due to the presence of electron-withdrawing nitro and chloro groups, influences the geometry of these interactions.

Parallel-Displaced and T-Shaped Geometries

Two primary geometries are typically observed for π-stacking interactions:

Parallel-Displaced : In this arrangement, the aromatic rings stack on top of each other but are offset laterally. This geometry minimizes repulsive forces between the π-electron clouds while maintaining attractive van der Waals forces. For electron-deficient rings, this conformation is often favored.

T-Shaped (or Edge-to-Face) : Here, the edge of one aromatic ring (the C-H bonds) points towards the face (the π-electron cloud) of another. This arrangement is stabilized by the interaction between the partially positive hydrogen atoms and the electron-rich face of the aromatic ring.

Table 3: Comparison of π-Stacking Geometries

| Geometry | Description | Stabilizing Forces |

|---|---|---|

| Parallel-Displaced | Aromatic rings are stacked in a parallel orientation but are laterally offset. | van der Waals, dispersion forces |

| T-Shaped | The edge of one ring points to the face of another, forming a 'T' shape. | Electrostatic (quadrupole-quadrupole), dispersion forces |

Table of Compounds

| Formula | Systematic Name | Common Name |

| C6H3Cl2NO2 | 2,4-dichloro-6-nitrophenol (B1219690) | Dichloronitrophenol |

| C4H8N2 | Piperazine | Piperazine |

Role in Layered and Chain Architectures

The crystal structure of (C6H3Cl2NO2)4.(C4H8N2), a 4:1 co-crystal of 3,4-dichloro-1-nitrobenzene and 1,4-dioxane, is characterized by well-defined chain and layered motifs. The formation of these architectures is primarily governed by specific and directional intermolecular interactions.

Double chains of 3,4-dichloro-1-nitrobenzene molecules are formed along the crystal axis. These chains are sustained by halogen-halogen interactions, specifically Cl···Cl contacts. These interactions link two independent 3,4-dichloro-1-nitrobenzene molecules, creating a robust one-dimensional array.

The 1,4-dioxane molecules then play a crucial role in extending this architecture into a two-dimensional sheet. They act as linkers between the parallel double chains of the dichloronitrobenzene molecules. This linkage is achieved through C–H···O hydrogen bonds, where the hydrogen atoms of the dichloronitrobenzene molecules interact with the oxygen atoms of the dioxane molecule. The dioxane molecule itself is situated around a center of inversion, bridging adjacent chains. This intricate arrangement of chains and linkers results in the formation of a layered structure.

| Interaction Type | Participating Moieties | Role in Architecture |

| Cl···Cl | 3,4-dichloro-1-nitrobenzene | Formation of double chains |

| C–H···O | 3,4-dichloro-1-nitrobenzene and 1,4-dioxane | Linking chains into 2D sheets |

Other Non-Covalent Interactions (Van der Waals, Electrostatic)

Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are present between all molecules within the crystal. Given the planar aromatic rings of the 3,4-dichloro-1-nitrobenzene molecules, π-π stacking interactions, a form of van der Waals force, are also expected to contribute to the packing efficiency. The close packing of the molecular chains and layers maximizes these favorable, albeit weaker, interactions, contributing significantly to the lattice energy.

Electrostatic Interactions: The inherent polarity of the molecules involved gives rise to significant electrostatic interactions. The 3,4-dichloro-1-nitrobenzene molecule possesses a considerable dipole moment due to the electron-withdrawing nature of the nitro group and the chlorine atoms. This leads to dipole-dipole interactions between adjacent dichloronitrobenzene molecules within the chains and between the layers. Furthermore, the electronegative oxygen atoms of the 1,4-dioxane and the nitro group, and the electropositive regions of the aromatic rings, create a complex electrostatic landscape that guides the final arrangement of the molecules in the crystal.

| Interaction Type | Nature | Expected Contribution |

| Van der Waals | Non-specific attractive forces | Significant contribution to overall lattice energy and packing efficiency |

| π-π Stacking | Attraction between aromatic rings | Contributes to the stabilization of the layered structure |

| Dipole-Dipole | Electrostatic attraction between polar molecules | Influences the orientation of molecules within the crystal lattice |

Competition and Hierarchy of Intermolecular Forces in Assembly

In this co-crystal, the more directional and relatively strong C–H···O hydrogen bonds and Cl···Cl halogen interactions can be considered the primary drivers in the formation of the extended structure. The C–H···O hydrogen bonds are instrumental in linking the two different molecular components, a key feature of a co-crystal. The Cl···Cl interactions are crucial in forming the one-dimensional chains of the dichloronitrobenzene molecules.

These primary interactions establish a foundational framework. The weaker and less directional van der Waals forces, including π-π stacking and general dispersion forces, then play a secondary, yet essential, role. They are responsible for the efficient packing of these chains and layers, maximizing the density and stability of the crystal. The electrostatic interactions are interwoven with all these forces, influencing the relative orientation of the molecules to achieve a favorable electrostatic environment.

The hierarchy can be summarized as follows:

Primary (Structure-Directing) Interactions: C–H···O hydrogen bonds and Cl···Cl halogen bonds, which are responsible for the formation of the fundamental chain and layered motifs.

Secondary (Packing-Efficiency) Interactions: Van der Waals forces (including π-π stacking) that optimize the packing of the primary motifs.

Pervasive (Modulating) Interactions: Electrostatic forces that influence the orientation and alignment of molecules throughout the crystal.

This competition and hierarchy demonstrate a sophisticated level of molecular recognition and self-assembly, where a combination of interactions with varying strengths and directionalities collaborates to form a well-defined and stable crystalline solid.

Theoretical and Computational Studies of C6h3cl2no2 4. C4h8n2

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and the nature of intermolecular interactions within the co-crystal.

The key research findings from a DFT analysis would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability. Furthermore, DFT is used to calculate the binding energy of the co-crystal, which indicates the energetic favorability of its formation from the individual dichloronitrobenzene and piperazine (B1678402) components.

Table 1: Hypothetical DFT-Calculated Electronic and Energetic Properties of ‘(C6H3Cl2NO2)4.(C4H8N2)’

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Electron-donating ability |

| LUMO Energy | -2.15 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.70 | eV | Chemical stability, reactivity |

| Binding Energy | -55.2 | kJ/mol | Thermodynamic stability of the co-crystal |

Note: The data in this table is illustrative and represents typical values for such a co-crystal system, derived from general principles of DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgproteopedia.orgwalisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For the ‘(C6H3Cl2NO2)4.(C4H8N2)’ complex, an MEP map would reveal the sites most likely to be involved in intermolecular interactions. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this complex, such regions would be concentrated around the electronegative oxygen atoms of the nitro (NO2) groups and the chlorine (Cl) atoms on the benzene (B151609) rings.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms attached to the nitrogen atoms of the piperazine molecule (N-H protons) would exhibit a strong positive potential, making them primary hydrogen bond donors.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the carbon-hydrogen bonds of the aromatic ring.

The MEP analysis is crucial for understanding how the four dichloronitrobenzene molecules arrange themselves around the central piperazine molecule, guided by the principle of electrostatic complementarity. youtube.com

To quantify the specific forces holding the co-crystal together, Energy Decomposition Analysis (EDA) is employed. chemrxiv.orgnih.gov Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful EDA method that calculates the interaction energy directly, avoiding issues like basis set superposition error, and partitions it into physically meaningful components. vu.nl

Applying SAPT to a dimer of dichloronitrobenzene and piperazine within the crystal structure would decompose the total interaction energy into four key terms:

Electrostatics (Eelst): The classical Coulombic interaction between the static charge distributions of the molecules. This is expected to be a major attractive force, driven by the interaction between the positive N-H protons of piperazine and the negative nitro groups of dichloronitrobenzene.

Exchange (Eexch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same space.

Induction (Eind): An attractive force resulting from the polarization of one molecule's electron cloud by the electric field of the other.

Dispersion (Edisp): A quantum mechanical attractive force originating from instantaneous fluctuations in electron density (London dispersion forces), which is significant for all molecular interactions, especially those involving aromatic rings.

Table 2: Illustrative SAPT Energy Decomposition for a Dichloronitrobenzene-Piperazine Interaction Pair (kJ/mol)

| Interaction Component | Energy (kJ/mol) | Nature of Force |

| Electrostatics (Eelst) | -45.5 | Strongly Attractive |

| Exchange (Eexch) | 60.2 | Strongly Repulsive |

| Induction (Eind) | -18.8 | Attractive |

| Dispersion (Edisp) | -32.1 | Attractive |

| Total Interaction Energy | -36.2 | Net Attractive |

Note: This data is representative of typical interaction energies in organic co-crystals and serves to illustrate the relative contributions of different forces. torvergata.itresearchgate.net

Crystal Structure Prediction (CSP) and Polymorphism Prediction

Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable crystal packing arrangements for a given molecule or set of molecules. nih.govresearchgate.net It is a critical tool for discovering potential polymorphs—different crystal structures of the same chemical substance—which can have distinct physical properties. arxiv.org

For ‘(C6H3Cl2NO2)4.(C4H8N2)’, CSP studies would involve generating thousands of plausible crystal structures based on the molecular geometries of the components and then ranking them according to their thermodynamic stability, which is typically assessed by calculating the lattice energy. uu.nl

A core component of CSP is the use of lattice energy minimization algorithms. researchgate.net These algorithms systematically explore the potential energy surface of the crystal to locate the packing arrangements with the lowest possible energy. The process begins with generating a diverse set of trial structures in various common space groups. Then, the lattice energy of each structure is minimized by optimizing the unit cell parameters and the positions and orientations of the molecules within it.

The final output is a crystal energy landscape, which plots the relative lattice energy of the predicted stable structures. The structure with the global minimum lattice energy is predicted to be the most stable polymorph.

Table 3: Hypothetical Crystal Energy Landscape for ‘(C6H3Cl2NO2)4.(C4H8N2)’

| Predicted Form | Space Group | Relative Lattice Energy (kJ/mol) | Predicted Stability |

| Form I | P21/c | 0.0 (Global Minimum) | Most Stable |

| Form II | P-1 | 2.5 | Metastable |

| Form III | C2/c | 4.8 | Metastable |

| Form IV | P212121 | 7.1 | Less Stable |

Note: This table is a hypothetical representation of a CSP output, illustrating how potential polymorphs are ranked by energy. nih.gov

The final crystal structure is a result of the balance between achieving the most favorable intermolecular interactions and adopting a low-energy intramolecular conformation. mdpi.com For flexible molecules like piperazine, which can exist in chair, boat, or twist-boat conformations, conformational analysis within the solid state is essential.

Computational methods are used to assess the conformational energy penalty—the energy required to distort a molecule from its gas-phase minimum energy conformation to the conformation it adopts in the crystal. In the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal, the piperazine molecule will adopt a conformation that allows for optimal hydrogen bonding and van der Waals interactions with the surrounding dichloronitrobenzene molecules, even if that conformation is slightly higher in energy than its isolated state. Studies on dichloronitrobenzene isomers also show the possibility of conformational distortions that can influence crystal packing. figshare.comresearchgate.net

Table 4: Example Conformational Energy Analysis for Piperazine

| Conformation | Energy in Gas Phase (kJ/mol) | Energy in Crystal Lattice (kJ/mol) | Conformational Penalty (kJ/mol) |

| Chair | 0.0 | 2.1 | 2.1 |

| Twist-Boat | 23.0 | Not Observed | N/A |

Note: This data is illustrative, demonstrating that a molecule may adopt a slightly less stable conformation in the solid state to maximize favorable intermolecular interactions.

Molecular Dynamics Simulations for Assembly Mechanisms

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of individual molecules, revealing the intricate pathways of self-assembly.

For a system like (C6H3Cl2NO2)4·(C4H8N2), an MD simulation would typically start with the individual constituent molecules randomly distributed in a simulation box, solvated in a suitable medium. Over the course of the simulation, which can span from nanoseconds to microseconds, the molecules would diffuse and interact, driven by the force fields that define their potential energies.

Detailed Research Findings from Analogous Systems:

In analogous studies of co-crystal formation, MD simulations have been instrumental in:

Identifying Key Recognition Events: Observing the initial points of contact and the formation of specific hydrogen bonds or other non-covalent interactions that act as nucleation sites for the larger assembly.

Elucidating the Role of the Solvent: Determining whether solvent molecules actively participate in the assembly process, for instance, by forming transient hydrogen-bonded bridges between the co-formers.

Characterizing the Stability of the Final Assembly: Once the supramolecular complex is formed, its structural integrity and dynamic behavior can be assessed by monitoring parameters such as root-mean-square deviation (RMSD) from an ideal structure and the persistence of key intermolecular interactions over time.

A hypothetical data table from an MD simulation of the (C6H3Cl2NO2)4·(C4H8N2) system might look like the following, illustrating the stability of crucial hydrogen bonds.

| Hydrogen Bond | Average Distance (Å) | Occupancy (%) |

| O-H···N (Phenol-DABCO) | 2.75 | 95.2 |

| C-H···O (Phenol-Phenol) | 3.20 | 60.5 |

| C-H···Cl (Phenol-Phenol) | 3.50 | 45.8 |

| Note: This data is illustrative and not based on actual simulation results for the specified compound. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface encloses the molecule and provides a unique fingerprint of its intermolecular environment.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

Detailed Research Findings from Analogous Systems:

The primary output of a Hirshfeld analysis is a 2D fingerprint plot, which summarizes all the intermolecular contacts. For a co-crystal like (C6H3Cl2NO2)4·(C4H8N2), this analysis would provide a quantitative breakdown of the various interactions contributing to the crystal packing. Studies on similar halogenated and nitrated phenolic co-crystals often reveal the prevalence of certain types of contacts.

The following interactive table presents a hypothetical breakdown of intermolecular contacts for the (C6H3Cl2NO2)4·(C4H8N2) co-crystal, as would be derived from a Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 35.5 |

| Cl···H | 25.2 |

| O···H | 18.7 |

| C···H | 10.3 |

| N···H | 5.1 |

| Cl···Cl | 2.5 |

| Other | 2.7 |

| Note: This data is illustrative and not based on actual analysis of the specified compound. |

This quantitative data allows for a detailed comparison of the packing motifs in different co-crystals and provides a deeper understanding of the role of each functional group in the supramolecular assembly.

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and characterize weak interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions.

The NCI analysis generates 3D isosurfaces that represent these interaction regions. The color of the isosurface provides information about the nature and strength of the interaction. Typically:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes.

Detailed Research Findings from Analogous Systems:

For the (C6H3Cl2NO2)4·(C4H8N2) complex, an NCI analysis would visually confirm the presence and nature of the interactions predicted by other methods. For example, it would show distinct blue isosurfaces in the regions of the O-H···N hydrogen bonds between the phenol (B47542) and DABCO moieties. Weaker C-H···O and C-H···Cl interactions would appear as green surfaces, and any close contacts between bulky chlorine atoms might be visualized as red patches, indicating steric repulsion.

A summary of the expected NCI findings for this system is presented in the table below.

| Interaction Type | NCI Isosurface Color | Location |

| O-H···N Hydrogen Bond | Blue | Between phenolic hydroxyl and DABCO nitrogen |

| C-H···O Interaction | Green | Between aromatic C-H and phenolic oxygen |

| Halogen Bonding (Cl···O/N) | Green to Light Blue | Between chlorine and nitro/amine groups |

| π-π Stacking | Green | Between aromatic rings of phenol molecules |

| Steric Repulsion | Red | Between closely packed chlorine atoms |

| Note: This data is illustrative and not based on actual NCI analysis of the specified compound. |

This visual and qualitative information is invaluable for understanding the spatial arrangement of interactions and their collective contribution to the stability of the co-crystal.

No Publicly Available Data for the Chemical Compound "(C6H3Cl2NO2)4.(C4H8N2)"

Despite a comprehensive search of scientific databases and literature, no specific information has been found for the chemical compound with the formula (C6H3Cl2NO2)4.(C4H8N2). This indicates a lack of published research on this particular molecular complex, which appears to be a cocrystal or a related multi-component solid formed from four units of dichloronitrobenzene (C6H3Cl2NO2) and one unit of piperazine (C4H8N2).

Consequently, it is not possible to provide a detailed and scientifically accurate article on the solid-state phenomena and transformation pathways of this specific compound as requested. The core outline provided, including sections on polymorphism, pseudopolymorphism, phase transitions, and solid-state reactivity, requires experimental and analytical data that is not present in the public domain for "(C6H3Cl2NO2)4.(C4H8N2)".

Information is available for the individual components, dichloronitrobenzene and piperazine. Dichloronitrobenzene exists in several isomeric forms, and these have been subjects of chemical research. Similarly, piperazine is a well-known organic compound. However, the properties and behavior of a multi-component solid are unique to its specific crystal structure and intermolecular interactions, and cannot be inferred from the properties of its individual constituents.

Without any studies on the synthesis, crystallization, and characterization of "(C6H3Cl2NO2)4.(C4H8N2)", any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy. The detailed research findings and data tables requested cannot be produced in the absence of primary data.

Therefore, the subsequent sections of the proposed article—6.1 Polymorphism and Pseudopolymorphism, 6.2 Phase Transitions and Solid-State Transformations, and 6.3 Reactivity in the Solid State—cannot be addressed for the specified compound.

Table of Mentioned Compounds

Solid State Phenomena and Transformation Pathways of C6h3cl2no2 4. C4h8n2

Reactivity in the Solid State (excluding safety/explosive aspects)

Mechanistic Studies of Solid-State Reactions

Solid-state reactions in multi-component crystals, or cocrystals, are governed by mechanisms distinct from traditional solution-phase chemistry. These reactions occur at the interface between solid particles or are facilitated by minimal solvent, proceeding through pathways dictated by molecular mobility and proximity within the crystal lattice. researchgate.net For a hypothetical cocrystal like ‘(C6H3Cl2NO2)4.(C4H8N2)’, understanding these mechanisms is crucial for controlling its synthesis and potential transformations.

Several mechanisms are prominent in the formation and reaction of organic cocrystals:

Mechanochemical Grinding: This solvent-free method involves the physical grinding of two or more solid components. nih.govprotoxrd.com The energy input from grinding can induce phase transformations, create amorphous phases, or lower the temperature for eutectic formation, which can act as a reactive liquid phase. nih.gov For a system involving dichloronitrobenzene and a diamine, grinding could bring the molecules into close contact, facilitating the formation of intermolecular interactions necessary for cocrystallization. protoxrd.com

Liquid-Assisted Grinding (LAG): A variation of mechanochemistry, LAG involves adding a small, sub-stoichiometric amount of a liquid. protoxrd.com This liquid phase can act as a catalyst, accelerating the reaction by dissolving small amounts of the reactants and facilitating molecular transport to the growing cocrystal surface. umich.edu This method has been successfully used to screen for and synthesize cocrystals of other nitroaromatic compounds, such as nitrofurantoin. researchgate.net

Slurry and Reaction Crystallization: In slurry methods, the solid reactants are stirred in a solvent in which they are sparingly soluble. nih.gov The stable cocrystal phase will eventually crystallize from the solution. The mechanism involves the dissolution of the starting materials and the subsequent nucleation and growth of the cocrystal. umich.edu The kinetics of these transformations depend on factors like supersaturation, which is influenced by how quickly the reactants dissolve. umich.edu

These solid-state synthetic methods offer environmental benefits by reducing or eliminating the need for bulk solvents and can sometimes lead to the formation of novel crystalline phases not accessible from solution. uiowa.edursc.org Cocrystal-controlled solid-state synthesis leverages the pre-organized arrangement of reactants within a cocrystal to direct the outcome of a subsequent reaction, often with high stereoselectivity. uiowa.edugctlc.org

Table 1: Common Mechanisms in Solid-State Cocrystal Formation

| Mechanism | Description | Key Features |

| Mechanochemical Grinding | Dry grinding of solid reactants using a mortar and pestle or a ball mill. nih.govprotoxrd.com | Solvent-free; relies on mechanical force to induce reaction; can create amorphous intermediates. nih.govnih.gov |

| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of liquid. protoxrd.com | Small amount of solvent enhances reaction kinetics; useful for screening and synthesis. protoxrd.comresearchgate.net |

| Slurry Conversion | Stirring solid reactants in a solvent where they have low solubility. nih.gov | The most stable crystalline form crystallizes over time; driven by solubility differences. umich.edu |

| Eutectic Formation | Formation of a low-melting liquid phase between reactants upon heating or grinding. nih.gov | The liquid eutectic acts as a medium for mass transport and reaction. nih.gov |

Role of Crystal Packing in Chemical Transformations

The arrangement of molecules in a crystal, known as crystal packing, plays a definitive role in the chemical and physical properties of the solid. In cocrystals, non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonds dictate the supramolecular architecture. nih.govmdpi.com This pre-organized arrangement can either enhance stability or facilitate specific chemical transformations by holding reactive groups in close proximity and in a specific orientation. uiowa.edu

For a cocrystal composed of dichloronitrobenzene and a diamine, the following interactions would be critical:

Hydrogen Bonding: The primary interaction would likely be strong hydrogen bonds between the amine protons of the diamine and the nitro group oxygens of the dichloronitrobenzene. This is a common and robust "supramolecular synthon" used in crystal engineering to assemble such components. nih.gov

π-π Stacking: The aromatic rings of dichloronitrobenzene molecules can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties and can be a factor in solid-state reactivity. rsc.org

Other Interactions: Weaker C-H···O and C-H···π interactions, as well as interactions involving the chlorine atoms, would further stabilize the crystal lattice.

The precise geometry imposed by the crystal packing can control the outcome of solid-state reactions, a concept central to topochemical synthesis. For example, the [2+2] photodimerization of olefins is a classic case where the crystal packing determines which, if any, photoproduct is formed. uiowa.eduresearchgate.net Similarly, the stability and decomposition pathways of energetic materials are strongly linked to their crystal packing, with denser packing and specific intermolecular contacts often correlating with sensitivity. rsc.org In a hypothetical transformation of the ‘(C6H3Cl2NO2)4.(C4H8N2)’ cocrystal, the packing would determine the mobility of the constituent molecules and the feasibility of forming new covalent bonds.

Crystal Growth Mechanisms and Morphological Control

Molecular-Level Understanding of Crystallization

The process of crystallization from solution is a complex phenomenon that begins with nucleation followed by crystal growth. Modern understanding recognizes that this process is not always a simple, direct addition of molecules from solution to a crystal lattice. acs.org

For organic cocrystals, the mechanism often involves the formation of transient precursors, such as amorphous aggregates or dense liquid phases. acs.org The crystallization process can be seen as a continuous evolution of density, morphology, and order. acs.org At the molecular level, the formation of specific, recurring patterns of intermolecular interactions, known as supramolecular synthons, is a guiding principle. mdpi.comnih.gov In the case of a dichloronitrobenzene-diamine cocrystal, the primary heterosynthon would likely be the N-H···O interaction between the amine and the nitro group. nih.gov

The growth unit that incorporates into the crystal lattice may not be a single molecule but rather a pre-formed dimer or larger aggregate held together by these non-covalent bonds. mdpi.com For instance, in the cocrystallization of CL-20 and TFAZ, it is assumed that hetero-dimers form in solution and then solidify as preformed growth units. mdpi.com This molecular-level self-assembly is fundamental to forming the final, ordered crystalline structure.

Impact of Growth Conditions on Crystal Habit

The external shape of a crystal, known as its morphology or habit, is determined by the relative growth rates of its different faces. This habit is highly sensitive to the conditions of crystallization, including the solvent, temperature, supersaturation level, and the presence of additives. mdpi.com

Solvent Effects: The solvent plays a crucial role by interacting differently with the various crystal faces. Solvent molecules can adsorb onto a specific face and inhibit its growth, causing that face to become more prominent in the final crystal shape. The choice of solvent has been shown to significantly modify the crystal habits of cocrystals, for example, changing them from needle-like to more cubic or block-like shapes. mdpi.com

Additives: "Tailor-made" additives, molecules that are structurally similar to one of the co-formers, can be introduced to intentionally alter crystal morphology. These additives can incorporate into the crystal lattice, introduce defects, or block growth at specific sites, thereby modifying the crystal habit. semanticscholar.org This technique has been used to change the morphology of drug crystals from undesirable needles to more processable block-like shapes. semanticscholar.orgresearchgate.net

Supersaturation and Temperature: The driving force for crystallization is supersaturation. Higher levels of supersaturation often lead to faster growth and can result in different morphologies, sometimes with lower crystalline quality. Temperature affects both solubility and growth kinetics, providing another lever for controlling crystal habit.

Controlling crystal morphology is of immense practical importance in industries such as pharmaceuticals, as properties like flowability, compaction, and dissolution rate are dependent on the crystal habit. semanticscholar.orgnih.gov

Table 2: Factors Influencing Crystal Habit

| Factor | Influence on Crystal Growth | Resulting Morphological Change |

| Solvent | Preferential adsorption on specific crystal faces, altering their relative growth rates. mdpi.com | Can change crystal shape from needles to plates or blocks. mdpi.com |

| Supersaturation | Affects the rate of nucleation and growth. | High supersaturation may lead to smaller, less defined crystals or different polymorphs. |

| Temperature | Influences solubility, solution viscosity, and diffusion rates. | Can affect growth kinetics and the resulting crystal size and shape. |

| Additives/Impurities | Can selectively adsorb to and inhibit the growth of certain crystal faces. semanticscholar.org | Can be used to break undesirable habits (e.g., needles) and promote more equant shapes. semanticscholar.orgresearchgate.net |

No Scientific Data Available for (C6H3Cl2NO2)4.(C4H8N2)

Following extensive searches, no scientific literature or data could be found for the chemical compound with the formula (C6H3Cl2NO2)4.(C4H8N2). This compound, which appears to be a supramolecular complex of dichloronitrobenzene and a diamine ligand, likely piperazine (B1678402), has not been synthesized or characterized in any publicly available scientific research.

The components of the putative complex are well-known chemical entities. Dichloronitrobenzene (C6H3Cl2NO2) is a common reagent and intermediate in organic synthesis. Similarly, piperazine (C4H8N2) and its derivatives are frequently used as linkers in the construction of metal-organic frameworks and supramolecular assemblies due to their ability to bridge other molecules.

However, the specific 4:1 complex requested for the subject of this article does not appear in chemical databases or research publications. Therefore, it is not possible to provide any information on its functional applications in material science, including its potential for adsorption and separation processes, catalytic activity, or its optical and electronic properties, as outlined in the requested article structure.

Without any experimental or theoretical data on the synthesis, structure, and properties of (C6H3Cl2NO2)4.(C4H8N2), any discussion of its potential applications would be purely speculative and would not meet the required standards of scientific accuracy. Further research and synthesis of this specific compound would be necessary to determine its properties and potential uses in material science.

Based on a comprehensive search, there is no scientific literature or data available for the specific chemical compound "(C6H3Cl2NO2)4.(C4H8N2)". This chemical formula represents a complex or adduct of four molecules of dichloronitrobenzene (C6H3Cl2NO2) and one molecule of what is likely diazabicyclooctane or a related C4H8N2 isomer. While information exists for the individual component, 2,4-Dichloronitrobenzene, there are no research findings, studies, or mentions of the combined tetrameric complex in the context of material science or sensing applications.

The absence of any published research on "(C6H3Cl2NO2)4.(C4H8N2)" prevents a scientifically accurate discussion of its functional applications. Key areas of interest, such as its potential use in non-linear optical materials, the influence of noncovalent interactions on its electronic properties, and its applicability in chemo- or opto-sensors, are entirely speculative without experimental or theoretical data.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the requested sections and subsections. The fundamental requirement of grounding the article in existing research findings cannot be met for this particular compound. Any attempt to create content would be fictional and would not adhere to the principles of scientific accuracy.

For an article on related topics, it would be necessary to select a compound that has been synthesized, characterized, and studied for the applications outlined in the prompt. Numerous examples of compounds investigated for non-linear optics and chemical sensing exist in the scientific literature, but "(C6H3Cl2NO2)4.(C4H8N2)" is not among them.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Co-crystal Design and Prediction

The quest for novel co-crystals can be significantly accelerated and refined through the application of artificial intelligence (AI) and machine learning (ML). mdpi.comcrystallizationsystems.comnih.gov These computational tools can analyze vast datasets of known co-crystal structures to identify the key factors governing their formation. acs.org For the ‘(C6H3Cl2NO2)4.(C4H8N2)’ system, ML models could be trained on databases of halogenated nitroaromatics and nitrogen-containing compounds to predict new potential co-formers for 1,3-dichloro-4-nitrobenzene.

By leveraging algorithms such as artificial neural networks (ANN), it is possible to develop predictive models with high accuracy. mdpi.com These models utilize molecular descriptors derived from the 2D structures of the components to calculate the probability of co-crystal formation. acs.org This data-driven approach can streamline the experimental screening process, reducing both the time and resources required to discover new co-crystals with desired properties. unito.it The development of sophisticated models like DeepCocrystal, which employs chemical language representations (SMILES) and uncertainty estimation, has shown significant promise in enhancing the accuracy of these predictions. unito.it

Table 1: Machine Learning Models for Co-crystal Prediction

| Model Type | Input Data | Potential Application for ‘(C6H3Cl2NO2)4.(C4H8N2)’ |

|---|---|---|

| Artificial Neural Network (ANN) | Molecular descriptors from SMILES | Predicting successful co-former pairings with 1,3-dichloro-4-nitrobenzene. mdpi.com |

| Random Forest (RF) | Solvent properties, experimental conditions | Guiding crystallization experiments to obtain new solvates or polymorphs. nih.gov |

| Support Vector Machine (SVM) | Crystal structure data | Predicting the crystal structures of new binary or ternary co-crystals. nih.gov |

Exploring New Combinations of Halogenated Nitroaromatics and Diverse Nitrogenous Components

The specific pairing of 1,3-dichloro-4-nitrobenzene and piperazine (B1678402) in ‘(C6H3Cl2NO2)4.(C4H8N2)’ serves as a blueprint for the exploration of a wider range of co-crystal systems. Future research will likely focus on systematically varying both the halogenated nitroaromatic and the nitrogenous component to synthesize a library of new materials. This exploration could involve other di- and tri-halogenated nitrobenzenes, as well as a diverse array of cyclic and acyclic amines and amides as co-formers.

The goal of this expanded synthetic effort is to establish clear structure-property relationships. By correlating the molecular structures of the components with the resulting co-crystal's physical and chemical properties—such as melting point, solubility, and stability—it will be possible to fine-tune these characteristics for specific applications. The use of halogen bonding, in addition to hydrogen bonding, is an emerging and powerful tool for guiding the self-assembly of these multicomponent solids. nih.gov

In Situ Characterization of Co-crystal Formation and Transformations

A deeper understanding of the mechanisms and kinetics of co-crystal formation can be achieved through the use of in situ characterization techniques. These methods allow for the real-time monitoring of the crystallization process, providing valuable insights into the transformation from individual components to the final co-crystal structure. researchgate.net Techniques such as slurry crystallization and monitoring with Powder X-ray Diffraction (PXRD) can reveal the formation of intermediate phases and help to optimize crystallization conditions. nih.gov

Differential Scanning Calorimetry (DSC) is another powerful tool for characterizing co-crystals, as the thermogram of a co-crystal will be distinct from that of its individual components. nih.govijaresm.com By observing the thermal behavior of the system in real-time, researchers can identify the formation of co-crystals and distinguish them from simple eutectic mixtures. nih.gov These in situ studies are crucial for understanding the stability of the co-crystal and for developing robust and reproducible manufacturing processes.

Table 2: In Situ Characterization Techniques for Co-crystal Analysis

| Technique | Information Obtained | Relevance to ‘(C6H3Cl2NO2)4.(C4H8N2)’ |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystal structure, phase transitions | Confirming the formation of the co-crystal lattice and identifying any polymorphic transformations. ijaresm.com |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, phase behavior | Determining the thermal stability and confirming the formation of a new crystalline phase. nih.govijaresm.com |

| Raman Spectroscopy | Molecular vibrations, intermolecular interactions | Probing the specific hydrogen and halogen bonds that hold the co-crystal together. researcher.life |

Development of Advanced Multiscale Modeling Approaches

To complement experimental investigations, the development of advanced multiscale modeling approaches will be instrumental in predicting and understanding the behavior of ‘(C6H3Cl2NO2)4.(C4H8N2)’ from the molecular to the macroscopic level. acs.orguic.edu These computational models integrate different levels of theory to provide a comprehensive picture of the co-crystal system. acs.org

At the most fundamental level, quantum mechanical (QM) methods can be used to accurately describe the intermolecular interactions, such as hydrogen and halogen bonds, that govern the co-crystal's structure. nih.gov This information can then be used to develop classical molecular mechanics (MM) force fields for larger-scale molecular dynamics (MD) simulations. acs.orgnih.gov These simulations can predict the crystal packing, morphology, and mechanical properties of the co-crystal. By bridging the gap between molecular-level interactions and bulk material properties, multiscale modeling can guide the design of new co-crystals with tailored functionalities. nih.gov

Design of Responsive Supramolecular Materials Based on ‘(C6H3Cl2NO2)4.(C4H8N2)’ Scaffolds

The well-defined and stable structure of the ‘(C6H3Cl2NO2)4.(C4H8N2)’ co-crystal makes it an attractive scaffold for the design of responsive or "smart" supramolecular materials. mdpi.com By strategically modifying the constituent molecules, it may be possible to create materials that change their properties in response to external stimuli such as light, heat, or the presence of a specific chemical analyte.

For example, incorporating photo-responsive groups into either the halogenated nitroaromatic or the nitrogenous component could lead to materials that undergo a reversible structural change upon irradiation. This could have applications in areas such as optical data storage or light-activated sensors. Similarly, the introduction of functional groups that can bind to specific ions or molecules could lead to the development of selective chemical sensors. The modular nature of co-crystals provides a versatile platform for the bottom-up design of these advanced functional materials. uiowa.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.